molecular formula C22H23FN2O3 B2960609 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 921790-60-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2960609
CAS No.: 921790-60-5
M. Wt: 382.435
InChI Key: NOLYKMUQTNTEAP-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a sophisticated chemical compound offered for research and development purposes. This molecule is a benzoxazepine derivative, a class of heterocyclic compounds known for their diverse biological activities and significance in medicinal chemistry research. The structure incorporates a 2-(4-fluorophenyl)acetamide moiety, a pharmacophore found in various bioactive molecules . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet prior to handling. The complex architecture of this molecule, featuring a tetrahydrobenzoxazepinone core modified with an allyl group and a fluorophenylacetamide side chain, makes it a valuable intermediate for investigating new pharmacological pathways. It may serve as a key scaffold in the exploration of modulators for central nervous system targets, enzymes, or receptors. The presence of the allyl group also offers a versatile handle for further synthetic modification via reactions such as cross-coupling or oxidation, enabling the creation of a more extensive compound library for structure-activity relationship studies.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-4-11-25-18-13-17(9-10-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h4-10,13H,1,11-12,14H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLYKMUQTNTEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydrobenzo[b][1,4]oxazepin core.
  • An allyl group at position 5.
  • A 4-fluorophenyl group linked via an acetamide moiety.

Molecular Formula: C22H24N2O
Molecular Weight: 348.44 g/mol

Pharmacological Activity

The biological activity of this compound has been investigated through various studies. The following sections summarize key findings related to its pharmacological properties.

Anticonvulsant Activity

Research indicates that derivatives of the oxazepin structure exhibit anticonvulsant properties. For instance, studies on similar compounds have shown significant activity in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The mechanism often involves modulation of GABA receptors and sodium channel blockade.

CompoundED50 (mg/kg)ModelMechanism
Oxazepin Derivative A15.2PTZGABA receptor modulation
Oxazepin Derivative B28.9MESSodium channel blockade

Anticancer Activity

The oxazepin derivatives have also been evaluated for anticancer activity. In vitro studies have demonstrated that certain compounds can inhibit the growth of cancer cell lines. For example, a related compound showed a GI50 value of 10 nM against the CCRF-CEM leukemia cell line.

Antimicrobial Properties

Some studies have explored the antimicrobial potential of oxazepin derivatives. These compounds have shown activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents.

The biological activity of this compound appears to involve multiple mechanisms:

  • GABAergic Modulation: Similar compounds have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission.
  • Sodium Channel Blockade: The ability to block voltage-gated sodium channels contributes to anticonvulsant effects.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties that may play a role in their overall biological activity.

Case Studies

Several case studies have highlighted the efficacy of oxazepin derivatives in treating neurological disorders and cancer:

  • Case Study 1: A clinical trial involving patients with epilepsy demonstrated that a related oxazepin derivative significantly reduced seizure frequency compared to placebo.
  • Case Study 2: In vitro studies on cancer cell lines showed that treatment with N-(5-allyl...) resulted in apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), emphasizing substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Source
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (Target) C₂₂H₂₃FN₂O₃ 5-allyl, 3,3-dimethyl, 4-oxo, 7-(4-fluorophenylacetamide) 386.4 (est.)
2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide C₂₁H₂₃ClN₂O₃ 5-ethyl, 3,3-dimethyl, 4-oxo, 7-(4-chlorophenylacetamide) 386.9
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide C₂₀H₁₈F₄N₂O₄ 7-fluoro, 4-ethyl linkage, 4-(trifluoromethoxy)phenylacetamide 426.4
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide C₂₁H₂₁FN₂O₃ (est.) 5-allyl, 3,3-dimethyl, 4-oxo, 7-(3-fluorobenzamide) Not provided

Key Structural Differences and Implications

Substituent Position and Halogen Effects: The target compound contains a 4-fluorophenylacetamide group, whereas the analog in substitutes chlorine at the same position. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and bioavailability compared to chlorine .

Allyl vs. In contrast, the ethyl group in is saturated, likely improving stability but reducing interaction with hydrophobic binding pockets.

Benzamide vs. Acetamide Linkages :

  • The analog in replaces the acetamide group with a benzamide (C₆H₅CONH- vs. CH₂CONH-). This increases aromaticity and steric bulk, which could alter target binding affinity or solubility.

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